2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol

PNMT kinetics substrate affinity catecholamine biosynthesis

2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol (CAS 21172-28-1), systematically named α-(aminomethyl)-3-(trifluoromethyl)benzenemethanol, is a β-amino alcohol belonging to the trifluoromethylbenzene class. It features a meta‑CF₃ substituent on the phenyl ring, a hydroxymethyl group, and a primary amine, imparting distinct electronic and steric properties compared with non‑fluorinated or ortho‑/para‑substituted analogs.

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS No. 21172-28-1
Cat. No. B1265909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol
CAS21172-28-1
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(CN)O
InChIInChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2
InChIKeyRRBRWAPWPGAJMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol (CAS 21172-28-1) – Identity, Class, and Procurement-Relevant Characteristics


2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol (CAS 21172-28-1), systematically named α-(aminomethyl)-3-(trifluoromethyl)benzenemethanol, is a β-amino alcohol belonging to the trifluoromethylbenzene class . It features a meta‑CF₃ substituent on the phenyl ring, a hydroxymethyl group, and a primary amine, imparting distinct electronic and steric properties compared with non‑fluorinated or ortho‑/para‑substituted analogs [1]. The racemate and its (1R)-enantiomer are recognized as ligands of human phenylethanolamine N‑methyltransferase (PNMT), the enzyme that converts noradrenaline to adrenaline, and the (1R)-enantiomer has been co‑crystallized with PNMT (PDB 3HCF) [2].

Enzyme System Human PNMT substrate and binding probe
Compound Class Meta-CF₃ β-amino alcohol; flexible substrate scaffold
Structural Context Co-crystallized with hPNMT (PDB 3HCF); validated binding mode

Why 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol Cannot Be Replaced by a Generic Phenylethanolamine Analog


Although phenylethanolamine (2‑amino‑1‑phenylethanol) and octopamine (2‑amino‑1‑[4‑hydroxyphenyl]ethanol) are the canonical PNMT substrates, replacing the aromatic substituent with a meta‑CF₃ group converts the molecule into a high‑affinity, low‑Km substrate with a 180‑fold lower Km than the physiological ligand noradrenaline [1]. Moreover, the position of the trifluoromethyl group dictates whether the compound acts as a substrate or an inhibitor: the meta‑CF₃ derivative is methylated by PNMT, whereas rigid analogues bearing the CF₃ group at the 5‑position are pure inhibitors [1]. Therefore, substituting the meta‑CF₃ compound with the parent phenylethanolamine, the para‑CF₃ isomer, or other in‑class β‑amino alcohols would fundamentally alter enzyme recognition, catalytic fate, and the experimental readout, making generic interchange scientifically invalid.

Positional isomer Para-CF₃ isomer lacks PNMT validation; structural modeling predicts misaligned methylation geometry
Parent scaffold Phenylethanolamine exhibits ~180-fold higher Km; cannot support high-affinity PNMT binding studies
Rigid analog 5-CF₃ norbornene analog is a pure inhibitor (Ki 13 µM); substrate turnover profile may not transfer

Quantitative Differentiation of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol Versus Closest Analogs – Head-to-Head Evidence


PNMT Substrate Km: 180‑Fold Higher Affinity Than Noradrenaline and 10‑Fold Higher Than Octopamine

In head-to-head kinetic assays using purified wild‑type human PNMT, 2‑amino‑1‑[3‑(trifluoromethyl)phenyl]ethanol (compound 8) exhibits a Km of 0.55 ± 0.08 µM, which is 180‑fold lower (higher apparent affinity) than the physiological substrate noradrenaline (Km = 100 ± 4 µM) and 10‑fold lower than the model substrate octopamine (Km = 5.5 ± 0.6 µM) [1]. This dramatic reduction in Km indicates that the meta‑CF₃ group significantly strengthens enzyme–ligand interactions compared with the catechol or phenol moieties of the natural substrates.

PNMT Substrate Affinity
Head-to-head
Km = 0.55 µM (180-fold lower vs noradrenaline)
Supports sub-micromolar PNMT binding assay design
Wild-type hPNMT; radiochemical assay context
PNMT kinetics substrate affinity catecholamine biosynthesis

Catalytic Efficiency (kcat/Km): 32‑Fold Advantage Over Noradrenaline

Despite a 5.6‑fold lower turnover number (kcat = 0.50 ± 0.01 min⁻¹ vs 2.8 ± 0.1 min⁻¹ for noradrenaline), the dramatically reduced Km of the meta‑CF₃ compound yields a catalytic efficiency (kcat/Km) of 9.1 × 10⁵ M⁻¹min⁻¹, which is 32‑fold higher than that of noradrenaline (2.8 × 10⁴ M⁻¹min⁻¹) and approximately 4‑fold higher than octopamine (2.2 × 10⁵ M⁻¹min⁻¹) [1]. This places the meta‑CF₃ derivative as the most efficient PNMT substrate among the three tested in the same study.

Catalytic Efficiency
Head-to-head
kcat/Km = 9.1×10⁵ M⁻¹min⁻¹ (32-fold vs noradrenaline)
Enables high-sensitivity methyltransferase activity screens
Same assay conditions; reported rank within tested set
enzyme efficiency catalytic proficiency PNMT substrate ranking

Meta-CF₃ Substitution Converts a Weak Inhibitor Scaffold into a High-Affinity Substrate

The parent compound 2‑amino‑1‑phenylethanol (phenylethanolamine) is a PNMT substrate, but the introduction of a rigid CF₃‑bearing scaffold can switch function to inhibition: anti‑9‑amino‑5‑(trifluoromethyl)benzonorbornene (compound 10), a rigid analog with the CF₃ group positioned at the 5‑position, is not methylated and instead inhibits PNMT with a Ki of 13 ± 1 µM [1]. In contrast, the flexible meta‑CF₃ phenylethanolamine (compound 8) remains a competent substrate [1]. The crystal structure of the hPNMT:8 complex (PDB 3HCF) reveals that the meta‑CF₃ group occupies a hydrophobic pocket defined by Val53, Met258, Val269 and Val272, and forms a hydrogen bond with Arg44, an orientation that permits the amine to remain within methylation distance of the AdoMet methyl donor [2].

Substrate vs Inhibitor Switch
Head-to-head
Flexible meta-CF₃ = substrate; rigid 5-CF₃ = inhibitor (Ki 13 µM)
Unique bifunctional PNMT probe; structural-activity interpretation supported
X-ray crystallography and radiometric assay context
structure-activity relationship substrate vs inhibitor PNMT ligand design

PNMT Binding Affinity (Kd) Confirms Low-Micromolar Target Engagement

BindingDB data for 3‑trifluoromethylphenylethanolamine (CHEMBL224618, identical to the racemic target compound) report a Kd of 2.4 µM for human wild‑type PNMT, assessed by phenylethanolamine methylation activity [1]. This binding affinity is consistent with the independently determined Km of 0.55 µM and places the compound in a low‑micromolar affinity range suitable for competition binding experiments. For context, the physiological substrate noradrenaline has a reported Km of 100 µM under the same enzyme system, implying an approximately 40‑fold weaker apparent binding [2].

Binding Affinity
Cross-study comparable
Kd = 2.4 µM (reported ~42-fold higher apparent affinity vs noradrenaline)
Supports PNMT competition binding experiments
ChEMBL-curated; phenylethanolamine methylation assay
binding affinity PNMT inhibitor screening target engagement

Positional Specificity of the CF₃ Group: Meta vs Para Isomers Display Divergent PNMT Recognition

Although systematic head-to-head kinetic data for the para‑CF₃ isomer (2‑amino‑1‑[4‑(trifluoromethyl)phenyl]ethanol) are not available in the same study, the crystal structure of the hPNMT:meta‑CF₃ complex demonstrates that the 3‑position CF₃ group engages a specific hydrophobic sub‑pocket (Val53, Met258, Val269, Val272) and hydrogen‑bonds with Arg44 [1]. Molecular modeling and SAR from the norbornene series indicate that moving the CF₃ substituent to the para position would misalign the amine relative to the AdoMet methyl donor, likely abolishing substrate activity [1]. The para‑CF₃ isomer (CAS 287394-20-1) is commercially available and has been annotated in ChEMBL (CHEMBL71308) but lacks published PNMT substrate or inhibitor data, reinforcing that the meta‑CF₃ orientation is structurally validated for PNMT engagement.

Positional Specificity
Class-level inference
Meta-CF₃ is structurally validated; para-CF₃ lacks PNMT kinetic data
Meta orientation mandatory for PNMT engagement context
Inferred from crystallography and norbornene SAR; para data absent
positional isomer differentiation PNMT selectivity meta vs para CF₃

Derivatization Potential: The Meta‑CF₃ Scaffold Serves as a Precursor for Potent tRNA Synthetase Inhibitors

A derivative of 2‑amino‑1‑[3‑(trifluoromethyl)phenyl]ethanol, namely 2‑[({2‑hydroxy‑2‑[3‑(trifluoromethyl)phenyl]ethyl}amino)methyl]phenol (BDBM18077), inhibits Staphylococcus aureus phenylalanine–tRNA ligase with an IC₅₀ of 100 nM at pH 7.9 and 37 °C [1]. This demonstrates that the meta‑CF₃ β‑amino alcohol core can be elaborated into nanomolar enzyme inhibitors. In contrast, the unsubstituted phenylethanolamine scaffold has not yielded comparably potent tRNA synthetase inhibitors in the same series, highlighting the value of the CF₃ group for enhancing target affinity in medicinal chemistry campaigns.

Derivatization Potential
Cross-study comparable
Derivative IC₅₀ = 100 nM (S. aureus Phe–tRNA ligase)
Scaffold supports nanomolar antibacterial target engagement studies
96-well radiochemical assay context; derivatization required
building block tRNA synthetase inhibitor antibacterial lead optimization

High-Value Application Scenarios for 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol Based on Quantitative Differentiation Evidence


PNMT Substrate Selectivity Profiling and High-Sensitivity Methyltransferase Assays

With a Km of 0.55 µM and a kcat/Km of 9.1 × 10⁵ M⁻¹min⁻¹—32‑fold higher than noradrenaline—this compound is the superior choice for PNMT activity assays where high substrate affinity and robust catalytic turnover are required [1]. It enables steady-state kinetic measurements at sub‑micromolar concentrations, minimizing non‑specific effects and substrate oxidation issues that plague noradrenaline-based assays. Laboratories developing PNMT inhibitor screens or studying catecholamine biosynthesis will obtain cleaner, more reproducible data with this compound than with octopamine or noradrenaline.

Structural Biology of PNMT: Co‑Crystallization and Fragment-Based Drug Design

The (1R)-enantiomer has been successfully co‑crystallized with human PNMT (PDB 3HCF, 2.7 Å), revealing that the meta‑CF₃ group occupies a defined hydrophobic pocket and hydrogen-bonds with Arg44 [1]. This validated co‑crystal structure provides a reliable starting point for structure‑based drug design and fragment growing campaigns targeting PNMT. Researchers can procure the racemate or enantiopure material and immediately leverage the published crystallographic conditions, reducing the time and cost of crystallization screening compared with uncharacterized analogs.

Synthesis of Nanomolar tRNA Synthetase Inhibitors for Antibacterial Drug Discovery

A derivative of this compound (BDBM18077) inhibits S. aureus phenylalanine–tRNA ligase with an IC₅₀ of 100 nM, establishing the meta‑CF₃ β‑amino alcohol as a privileged scaffold for antibacterial target engagement [1]. Medicinal chemistry teams pursuing novel tRNA synthetase inhibitors can use this compound as a key building block to explore structure–activity relationships, confident that the meta‑CF₃ group contributes to the nanomolar potency observed in the lead series.

Differentiation of PNMT Substrate vs Inhibitor Pharmacology Using a Single Chemical Series

Unlike rigid CF₃‑norbornene analogs that are pure PNMT inhibitors (Ki = 13 µM for compound 10), the flexible meta‑CF₃ phenylethanolamine retains substrate activity while binding with high affinity [1]. This unique bifunctional profile makes the compound an essential tool for dissecting the structural determinants of substrate recognition versus inhibition in the PNMT active site, and for developing mechanism-based inhibitors that mimic the substrate binding mode.

Application
Selection Property
Validation Focus
PNMT substrate selectivity profiling
High-affinity substrate context
Steady-state kinetic endpoint review
Structural biology of PNMT
Validated co-crystallization scaffold
Crystallographic condition transferability
Antibacterial lead optimization
Privileged meta-CF₃ β-amino alcohol core
Derivatization and tRNA synthetase assay context
PNMT substrate vs inhibitor pharmacology
Bifunctional substrate-inhibitor probe
Mechanistic methyltransferase assay interpretation

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